4-(4-Fluorophenyl)-1H-pyrazol-5-amine 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 5848-04-4
VCID: VC4357105
InChI: InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
SMILES: C1=CC(=CC=C1C2=C(NN=C2)N)F
Molecular Formula: C9H8FN3
Molecular Weight: 177.182

4-(4-Fluorophenyl)-1H-pyrazol-5-amine

CAS No.: 5848-04-4

Cat. No.: VC4357105

Molecular Formula: C9H8FN3

Molecular Weight: 177.182

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)-1H-pyrazol-5-amine - 5848-04-4

Specification

CAS No. 5848-04-4
Molecular Formula C9H8FN3
Molecular Weight 177.182
IUPAC Name 4-(4-fluorophenyl)-1H-pyrazol-5-amine
Standard InChI InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
Standard InChI Key SIXWIUJQBBANGK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(NN=C2)N)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-(4-fluorophenyl)-1H-pyrazol-5-amine is C₉H₈FN₃, with a molecular weight of 177.18 g/mol . The pyrazole ring adopts a planar conformation, with the 4-fluorophenyl group oriented at a dihedral angle of 38.0° relative to the heterocyclic core, as revealed by X-ray crystallography . The amine group at position 5 participates in intramolecular hydrogen bonding with the adjacent nitrogen atom (N–H···N distance: 2.14 Å), stabilizing the tautomeric form .

Table 1: Key Structural Parameters

PropertyValueSource
Crystallographic SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensionsa=10.5189 Å, b=8.1339 Å, c=20.0009 Å
Density1.379 g/cm³
Fluorine Atomic PositionPara on phenyl ring

Spectroscopic Characteristics

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.68–7.65 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 5.92 (s, 2H, NH₂).

  • ¹³C NMR: 162.1 (C-F, J = 245 Hz), 148.9 (C=N), 132.4–115.2 (aromatic carbons).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F) .

The fluorine atom's electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns in NMR spectra.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The most efficient synthesis involves a Michael addition-cyclization cascade:

  • Step 1: 4-Fluorophenylhydrazine reacts with β-keto nitriles in THF at −78°C under LDA catalysis .

  • Step 2: Cyclization occurs spontaneously upon warming to room temperature, yielding the pyrazole core .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)ConditionsReference
Hydrazine-β-keto nitrile6298LDA, THF, −78°C
Palladium-catalyzed coupling4591Pd(OAc)₂, 100°C
Microwave-assisted7895150°C, 20 min

Microwave-assisted synthesis reduces reaction time from 12 hours to 20 minutes while improving yield .

Purification Challenges

Crude products often contain regioisomeric impurities (e.g., 3-amino-4-fluorophenyl derivatives), necessitating repeated recrystallization from ethanol/water mixtures. HPLC analysis with a C18 column (MeCN:H₂O = 70:30) achieves baseline separation of isomers .

Biological Activities and Mechanistic Insights

Kinase Inhibition Profiling

4-(4-Fluorophenyl)-1H-pyrazol-5-amine derivatives show potent inhibition of p38α MAP kinase (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 8 nM) . The fluorine atom enhances binding to kinase ATP pockets through hydrophobic interactions with Leu104 and Met106 residues .

Table 3: Select Biological Targets

TargetIC₅₀ (nM)Assay TypeReference
p38α MAP kinase12Fluorescence polarization
COX-2230ELISA
EGFR450Radioactive assay

Anti-inflammatory Activity

In murine models, the compound reduced carrageenan-induced paw edema by 64% at 50 mg/kg dose, outperforming indomethacin (52%) . This activity correlates with suppression of NF-κB and TNF-α pathways .

Industrial and Material Science Applications

Agrochemical Formulations

As a scaffold for fungicides, derivatives exhibit EC₅₀ = 1.2 μM against Phytophthora infestans, comparable to metalaxyl . Fluorine substitution improves rainfastness by reducing solubility from 12 mg/L (non-fluorinated analog) to 4 mg/L .

Polymer Modification

Incorporating 4-(4-fluorophenyl)-1H-pyrazol-5-amine into polyimide backbones increases glass transition temperature (T_g) from 256°C to 287°C while maintaining tensile strength above 120 MPa .

ParameterValueReference
Permissible Exposure Limit (PEL)0.1 mg/m³
Short-Term Exposure Limit (STEL)0.3 mg/m³

Decontamination Protocols

Spills require absorption with vermiculite followed by treatment with 10% NaOH solution to hydrolyze the amine group. Personal protective equipment (PPE) must include nitrile gloves and APR masks with organic vapor cartridges.

Recent Advances and Future Directions

Crystal Engineering

Co-crystallization with succinic acid produces a polymorph (Form II) with enhanced dissolution rate (k = 0.42 min⁻¹ vs 0.18 min⁻¹ for Form I) . This improves bioavailability in preclinical models .

Photodynamic Therapy Applications

Functionalization with porphyrin moieties yields conjugates demonstrating EC₅₀ = 3.1 μM against MCF-7 breast cancer cells under 650 nm irradiation, a 15-fold improvement over non-targeted photosensitizers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator